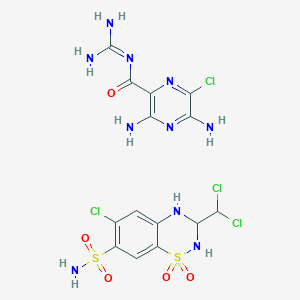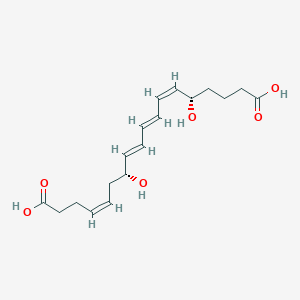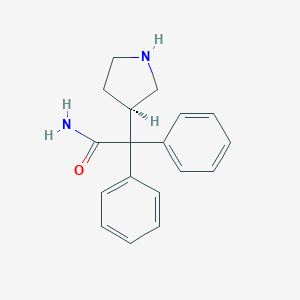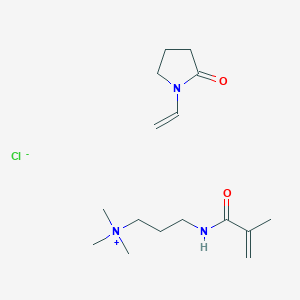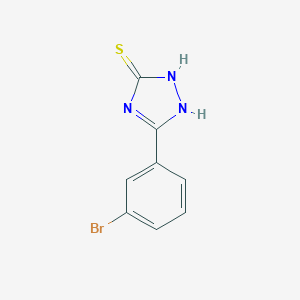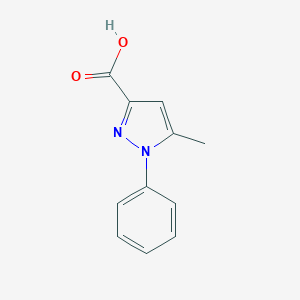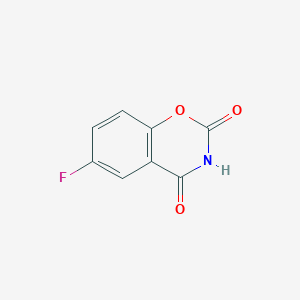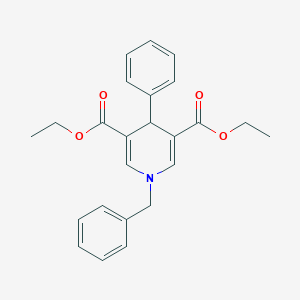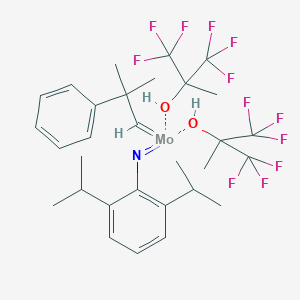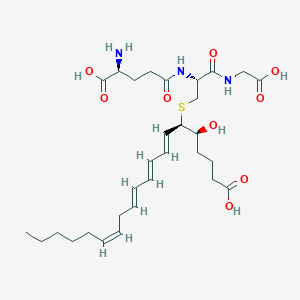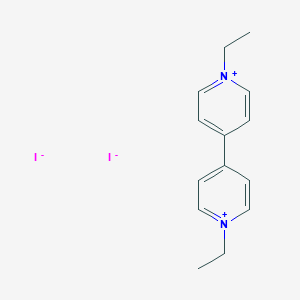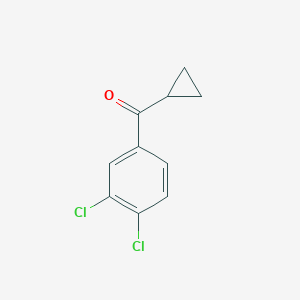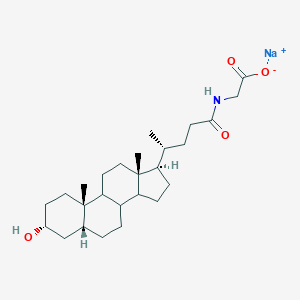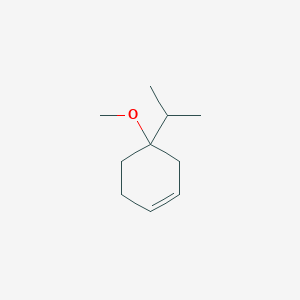
4-Methoxy-4-propan-2-ylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-4-propan-2-ylcyclohexene (MPCH) is a cyclic compound that has been used in scientific research for a variety of purposes. It is a colorless liquid that is soluble in most organic solvents. MPCH has a unique structure that makes it useful in a variety of applications.
Wirkmechanismus
The mechanism of action of 4-Methoxy-4-propan-2-ylcyclohexene is not well understood. However, it is believed to act as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This property makes it useful in a variety of organic reactions, including the Diels-Alder reaction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Methoxy-4-propan-2-ylcyclohexene. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on the central nervous system or other physiological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Methoxy-4-propan-2-ylcyclohexene in lab experiments is its unique structure. This makes it useful in a variety of applications, including organic synthesis and coordination chemistry. However, there are also limitations to its use. For example, it can be difficult to synthesize and purify, and it may not be compatible with certain reaction conditions.
Zukünftige Richtungen
There are several future directions for research on 4-Methoxy-4-propan-2-ylcyclohexene. One potential area of study is the development of new synthetic methods for 4-Methoxy-4-propan-2-ylcyclohexene and related compounds. Another area of research could focus on the use of 4-Methoxy-4-propan-2-ylcyclohexene as a ligand in coordination chemistry. Additionally, more studies could be conducted to investigate the mechanism of action of 4-Methoxy-4-propan-2-ylcyclohexene and its potential applications in organic synthesis and other fields.
Synthesemethoden
The most common method for synthesizing 4-Methoxy-4-propan-2-ylcyclohexene is through the reaction of 4-methoxycyclohexanone with isopropylmagnesium bromide. The reaction is carried out in anhydrous ether and requires careful control of temperature and reaction time. The product is then purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-4-propan-2-ylcyclohexene has been used in scientific research for a variety of purposes. It has been used as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. 4-Methoxy-4-propan-2-ylcyclohexene has also been used in the study of organic reactions and as a model compound for studying the effects of substituents on the reactivity of cyclic compounds.
Eigenschaften
CAS-Nummer |
138710-80-2 |
|---|---|
Produktname |
4-Methoxy-4-propan-2-ylcyclohexene |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
4-methoxy-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H18O/c1-9(2)10(11-3)7-5-4-6-8-10/h4-5,9H,6-8H2,1-3H3 |
InChI-Schlüssel |
UTYIFTPBVGXAGA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCC=CC1)OC |
Kanonische SMILES |
CC(C)C1(CCC=CC1)OC |
Synonyme |
Cyclohexene, 4-methoxy-4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




